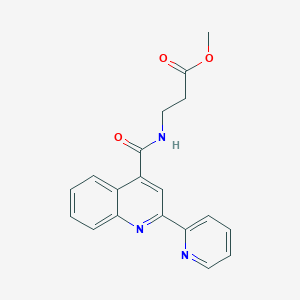
3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide, also known as MMSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMSP belongs to the class of piperidine derivatives, which are known to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
作用机制
The mechanism of action of 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide is not fully understood, but it is believed to involve modulation of the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has been shown to bind to the mu-opioid receptor, which is involved in the modulation of pain and mood. This compound may also act as a sodium channel blocker, which could contribute to its anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant effects. This compound has been shown to reduce pain and inflammation in animal models of pain and inflammation, which suggests that it may be useful for the treatment of conditions such as arthritis and neuropathic pain. This compound has also been shown to reduce seizure activity in animal models of epilepsy, which suggests that it may be useful for the treatment of epilepsy.
实验室实验的优点和局限性
One of the advantages of using 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under a variety of conditions, which makes it a good candidate for use in in vitro and in vivo experiments. One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. This compound may also exhibit off-target effects, which could complicate the interpretation of results.
未来方向
There are several future directions for research on 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide. One area of research could focus on further elucidating the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Another area of research could focus on developing new analogs of this compound with improved potency and selectivity. Finally, research could focus on testing the efficacy of this compound in animal models of other conditions, such as anxiety and depression, to determine its potential as a treatment for these conditions.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. This compound exhibits analgesic, anti-inflammatory, and anticonvulsant effects, and has potential as a treatment for conditions such as arthritis, neuropathic pain, and epilepsy. This compound is relatively easy to synthesize and purify, and has been shown to be stable under a variety of conditions. However, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Future research on this compound could focus on further elucidating its mechanism of action, developing new analogs with improved potency and selectivity, and testing its efficacy in animal models of other conditions.
合成方法
The synthesis of 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide involves the reaction of 4-methylthiophenol with 3-methylpiperidin-1-amine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain this compound as a white crystalline powder. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation, which makes it a promising candidate for the development of new pain medications. This compound has also been studied for its potential as an anticonvulsant agent, with promising results in animal models of epilepsy.
属性
IUPAC Name |
3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-11-4-3-9-16(10-11)14(17)15-12-5-7-13(18-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGJOADBBBKDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)
![3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)


![tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)
![N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7513891.png)

![2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7513910.png)
![N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7513917.png)

